Methyl 1-(1-phenylethyl)azetidine-2-carboxylate
Overview
Description
“Methyl 1-(1-phenylethyl)azetidine-2-carboxylate” is a chemical compound with the molecular formula C13H17NO2 . It is also known as “(2S)-Methyl 1-(1-phenylethyl)azetidine-2-carboxylate” and "2-Azetidinecarboxylic acid,1-[(1S)-1-phenylethyl]-,methyl ester, (2S)" .
Synthesis Analysis
The synthesis of azetidines, including “Methyl 1-(1-phenylethyl)azetidine-2-carboxylate”, has been a topic of interest in organic chemistry . One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component .Molecular Structure Analysis
The molecular structure of “Methyl 1-(1-phenylethyl)azetidine-2-carboxylate” is characterized by its molecular formula C13H17NO2 . The exact mass is 219.12600 .Chemical Reactions Analysis
Azetidines, including “Methyl 1-(1-phenylethyl)azetidine-2-carboxylate”, are known for their unique reactivity driven by a considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-(1-phenylethyl)azetidine-2-carboxylate” include a molecular weight of 219.28000 . The compound has a LogP value of 1.93280, indicating its lipophilicity .Scientific Research Applications
Synthesis and Modification for Peptide Activity Studies
Methyl 1-(1-phenylethyl)azetidine-2-carboxylate and its derivatives are extensively utilized in the synthesis of various enantiopure azetidine-2-carboxylic acids. These substances serve as crucial tools for investigating the impact of conformation on peptide activity. Sajjadi and Lubell (2008) detailed the synthesis of azetidine-2-carboxylic acid (Aze) analogs with different heteroatomic side chains. These chimeras were designed to probe the influence of structure on the biological activity of peptides, making them valuable in peptide research (Sajjadi & Lubell, 2008).
Asymmetric Synthesis
The compound plays a pivotal role in the asymmetric synthesis of azetidine-2-carboxylic acid. This process is significant for generating compounds with specific stereochemistry, which is vital in drug design and discovery. The work by Couty et al. (2005) highlighted a practical and straightforward method to synthesize both enantiomers of azetidine-2-carboxylic acid, starting from inexpensive chemicals (Couty et al., 2005).
Development of Self-curable Systems
In the field of materials science, derivatives of Methyl 1-(1-phenylethyl)azetidine-2-carboxylate are used to create innovative self-curable systems. Wang et al. (2006) synthesized a compound known as azetidine (AZT), which was introduced into an isocyanate-terminated carboxylic acid-containing polyurethane prepolymer as the end group. This led to the formation of a single-component, AZT-terminated self-curable aqueous-based PU dispersion. The carboxylic groups in this system acted as internal emulsifiers and curing sites for the AZT end groups through a ring-opening reaction, illustrating a novel approach in the development of self-healing materials (Wang et al., 2006).
Agricultural and Food Chain Implications
Interestingly, azetidine-2-carboxylic acid, closely related to Methyl 1-(1-phenylethyl)azetidine-2-carboxylate, is found in sugar beets and table beets and has implications for agriculture and the food chain. Rubenstein et al. (2009) conducted a study to identify Aze-containing links in the food chain, reporting the presence of Aze in sugar beet byproducts fed to farm animals. This highlights the compound's broader relevance beyond synthetic applications, touching aspects of agriculture and food safety (Rubenstein et al., 2009).
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are being used as motifs in drug discovery, polymerization, and chiral templates . The development of new synthetic methods and reaction protocols for azetidines is an active area of research .
properties
IUPAC Name |
methyl 1-(1-phenylethyl)azetidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(11-6-4-3-5-7-11)14-9-8-12(14)13(15)16-2/h3-7,10,12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYIXIBSKQXTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(1-phenylethyl)azetidine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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